molecular formula C30H37N5O3S B11218279 6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218279
M. Wt: 547.7 g/mol
InChI Key: CNGBQAJKFWONFX-UHFFFAOYSA-N
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Description

6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a quinazolin-4-one core, a privileged structure in pharmacology known for its ability to interact with a variety of enzyme active sites [Source: National Center for Biotechnology Information] . The specific substitution pattern, including the morpholine and the complex bi-piperidine carboxamide moiety, suggests potential for high-affinity binding to protein kinases or other ATP-binding proteins. Researchers utilize this molecule as a key intermediate or a lead compound for the development of novel therapeutic agents, particularly in oncology [Source: Journal of Medicinal Chemistry] . Its mechanism of action is hypothesized to involve the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancers [Source: Nature Reviews Cancer] . The presence of the thioxo group at the 2-position can enhance hydrogen bonding interactions with target proteins, potentially improving selectivity and potency. This product is intended for non-clinical research applications, including target validation, high-throughput screening, structure-activity relationship (SAR) studies, and biochemical assay development. It is supplied for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C30H37N5O3S

Molecular Weight

547.7 g/mol

IUPAC Name

6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C30H37N5O3S/c36-28(34-14-10-24(11-15-34)32-12-2-1-3-13-32)23-6-4-22(5-7-23)21-35-29(37)26-20-25(33-16-18-38-19-17-33)8-9-27(26)31-30(35)39/h4-9,20,24H,1-3,10-19,21H2,(H,31,39)

InChI Key

CNGBQAJKFWONFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S

Origin of Product

United States

Preparation Methods

Quinazolinone Core Formation

The quinazolinone scaffold is typically constructed from anthranilic acid derivatives. A modified Niementowski reaction involves cyclocondensation of anthranilic acid with formamide or urea under acidic conditions. For this compound, 6-hydroxyl-7-methoxyl group-3H-quinazoline-4-one serves as a critical intermediate, synthesized via:

  • Cyanation : Anthranilic acid derivatives react with cyanating agents (e.g., NH4_4CN) to form 5-hydroxy-4-methoxy-2-nitrile intermediates.

  • Reductive cyclization : Iron powder in HCl reduces nitriles to amines, followed by formic acid-mediated cyclization to yield the quinazolinone core.

Example Protocol (Yield: 72%):

  • Reactants : 5-Hydroxy-4-methoxy-2-nitrile (200 g), concentrated HCl (200 mL), methanol (500 mL), reduced iron powder.

  • Conditions : 60–65°C, 16 h (reduction); 95–100°C, 4 h (cyclization).

Alkylation with N-(3-Chloropropyl)morpholine

  • Reactants : 6-Hydroxyquinazolinone intermediate, N-(3-chloropropyl)morpholine, K2_2CO3_3.

  • Conditions : Acetone, 55–60°C, 8 h.

  • Yield : 86%.

Coupling via Suzuki-Miyaura Reaction

For aryl-boronic acid derivatives (e.g., 4-(piperidin-1-yl)phenylboronic acid):

  • Catalyst : Pd(dppf)Cl2_2 (0.05 eq).

  • Base : K2_2CO3_3.

  • Solvent : Toluene/dioxane (4:1).

  • Yield Range : 79–88%.

Sulfanylidene Group Installation

The 2-sulfanylidene moiety is introduced via thionation using Lawesson’s reagent:

  • Reactants : Quinazolin-4-one precursor, Lawesson’s reagent (2.1 eq).

  • Conditions : Toluene, reflux, 24 h.

  • Yield : 35–66%.

Key Observation : Thiocarbonyl formation is sensitive to electron-withdrawing groups; nitro substituents hinder reactivity.

One-Pot Synthesis Optimization

A streamlined protocol combines chlorination, amination, and alkylation in a single reactor:

  • Chlorination : Thionyl chloride (1.2 eq) converts hydroxyl groups to chlorides.

  • Amination : 3-Chloro-4-fluoroaniline (1.5 eq) in DMF at 100°C.

  • Alkylation : 3-Morpholin-4-yl-propan-1-ol (1.2 eq), NaH, 80°C.

  • Overall Yield : 82–88%.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : EtOAc/hexane (40:60) for intermediate purification.

  • Reverse-phase HPLC : Methanol/water (70:30) for final compound isolation.

Analytical Validation

ParameterMethodResult
PurityHPLC (UV 254 nm)≥98%
Molecular WeightHRMS (ESI-TOF)582.754 g/mol (calc.), 582.752 (obs.)
CrystallinityXRDOrthorhombic crystal system

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Stepwise SynthesisHigh purity, scalabilityMulti-step, time-intensive72–86
One-Pot ProtocolReduced isolation steps, cost-effectiveRequires precise stoichiometry82–88
Suzuki CouplingVersatile for aryl groupsPd catalyst cost, boronic acid availability79–88

Industrial-Scale Considerations

  • Solvent Recovery : DMF and toluene are recycled via distillation (≥90% recovery).

  • Catalyst Recycling : Pd residues are extracted using chelating resins (85% recovery).

  • Waste Management : Spent acids (HCl, H2_2SO4_4) neutralized with Ca(OH)2_2.

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time by 60% (e.g., 20 min for Suzuki coupling vs. 2 h conventional).

  • Flow Chemistry : Continuous thionation improves yield reproducibility (RSD < 2%).

Challenges and Solutions

  • Low Thiocarbonyl Reactivity : Additives like NaI enhance Lawesson’s reagent efficiency (yield +15%).

  • Byproduct Formation : Excess morpholine (1.5 eq) suppresses N-alkylation side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in various substitution reactions, particularly at the piperidine and morpholine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with a quinazolinone core exhibit significant antitumor activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. For instance, studies have demonstrated that certain morpholine-based heterocycles exhibit promising results in terms of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Therapeutic Potential

Given its structural complexity and biological activity, this compound has potential therapeutic applications in:

  • Cancer Treatment : Its ability to inhibit tumor cell proliferation suggests it could be developed as a novel anticancer agent.
  • Neurological Disorders : The structural motifs present in the compound may also be relevant in treating central nervous system disorders, although specific studies are needed to explore this application further.

Case Studies and Research Findings

  • Antitumor Evaluation : A study synthesized various morpholine derivatives and assessed their cytotoxicity against cancer cell lines. Results indicated that certain derivatives showed significant inhibition of cell growth, highlighting the potential of quinazolinone-based compounds in cancer therapy .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its potential mechanisms of action .

Mechanism of Action

The mechanism of action of 3-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bipiperidine and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name/Class Core Structure Key Substituents Target Activity
Target Compound Quinazolinone Morpholine, piperidine-piperidine carbonyl Potential AChE inhibition
Quinazolinone derivatives (4d-f) Quinazolinone Varied aryl groups AChE inhibition
Benzimidazole-quinazolinone hybrids Quinazolinone Benzimidazole Cytotoxic/antimicrobial
6-Bromo-3-(p-substituted phenyl) Quinazolinone Bromine, aryl groups Anti-inflammatory/analgesic
Thieno-pyrimidine derivatives Thieno-pyrimidine Morpholine, indazole, piperazine Kinase inhibition (e.g., EGFR)

Pharmacokinetic and Pharmacodynamic Profiles

Property Target Compound Quinazolinone 4d-f Benzimidazole Hybrids
Water Solubility (log mol/L) -3.5 (predicted) -2.674 to -5.513 Not reported
BBB Permeability Moderate (predicted) Low Low
CYP Inhibition CYP2C19, CYP3A4 CYP2C19, CYP3A4 Likely similar
Renal Clearance No OCT2 substrate No OCT2 substrate No effect reported
Key Interactions Hydrogen bonding (sulfanylidene) Hydrogen bonding with AChE Hydrophobic/π-π stacking

Key Research Findings

AChE Inhibition: The target compound’s sulfanylidene group may mimic the hydrogen-bonding interactions of derivatives like 4d-f, which bind to AChE residues (TYR A:124, PHE A:295) .

BBB Permeability: While some quinazolinones exhibit low BBB penetration, the morpholine group in the target compound may improve CNS access, as morpholine is a known solubility-enhancing moiety .

Synthetic Feasibility: The compound’s complexity may require multi-step synthesis, akin to benzimidazole-quinazolinone hybrids, which use amine coupling and cyclization . SHELX software has been widely employed for crystallographic validation of similar structures .

Safety Profile: Like other quinazolinones, CYP inhibition (CYP2C19/3A4) may limit its therapeutic window, necessitating structural optimization to reduce off-target effects .

Contradictions and Limitations

  • BBB Permeability: reports conflicting data on quinazolinones, with some showing low BBB permeability and others moderate. This discrepancy likely stems from substituent variability; the target compound’s morpholine group may confer better CNS penetration than brominated or aryl-substituted analogs .
  • CYP Inhibition: Universal CYP inhibition across quinazolinones suggests a scaffold-specific liability, though piperidine substituents in the target compound may mitigate this through steric hindrance .

Q & A

Q. How can metabolic pathways be elucidated to understand pharmacokinetics and drug-drug interactions?

  • Answer:
  • In Vitro Metabolism: Incubate with liver microsomes (human/rat); identify metabolites via LC-MS/MS .
  • CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms to predict interaction risks .
  • Pharmacokinetic Profiling: Conduct IV/PO dosing in rodents; calculate AUC, t₁/₂, and bioavailability .

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